
4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione
描述
4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound features two fluorine atoms, two hydroxyl groups, and two phenyl groups attached to a heptadiene backbone. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Heptadiene Backbone: The heptadiene backbone can be constructed through a series of aldol condensation reactions, where smaller aldehyde or ketone molecules are combined to form the extended carbon chain.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at specific positions on the molecule.
Addition of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of Phenyl Groups: Phenyl groups can be added through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzene derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to changes in cellular processes. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of oxidative stress.
相似化合物的比较
4,4-difluoro-3,5-dihydroxy-1,7-diphenyl-2,5-heptadiene-1,7-dione can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different substituents or functional groups.
3,5-dihydroxy-3,4’5’,7-tetramethoxyflavone: Another compound with hydroxyl and methoxy groups, but with a different core structure.
4,7-dihydroxy-1,10-phenanthroline: Contains hydroxyl groups and a phenanthroline core, used in different applications.
属性
IUPAC Name |
(1Z,6E)-4,4-difluoro-1,7-dihydroxy-1,7-diphenylhepta-1,6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O4/c20-19(21,17(24)11-15(22)13-7-3-1-4-8-13)18(25)12-16(23)14-9-5-2-6-10-14/h1-12,22-23H/b15-11-,16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXZPSVSKWPJSF-UKVBVZPVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(C(=O)C=C(C2=CC=CC=C2)O)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C(C(=O)/C=C(/C2=CC=CC=C2)\O)(F)F)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


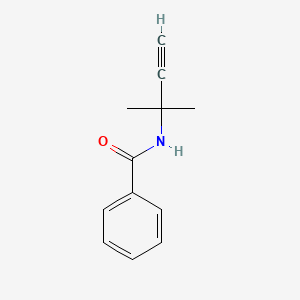
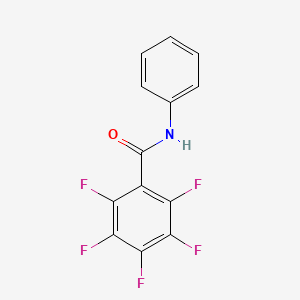
![4-nitro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]naphthalen-1-amine](/img/structure/B3828167.png)
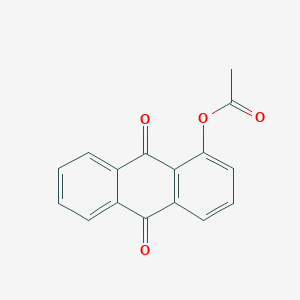
![2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL](/img/structure/B3828200.png)
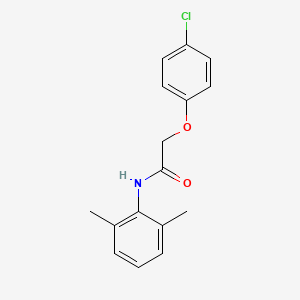
![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)
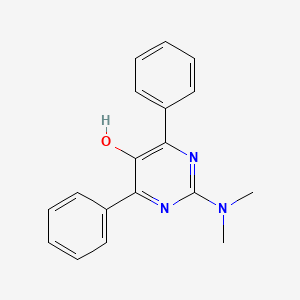
![N-[4-[6-(3-acetamidophenyl)-2-phenylpyrimidin-4-yl]phenyl]acetamide](/img/structure/B3828215.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-3,1-phenylene]diacetamide](/img/structure/B3828218.png)
![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)
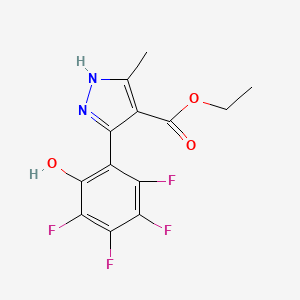
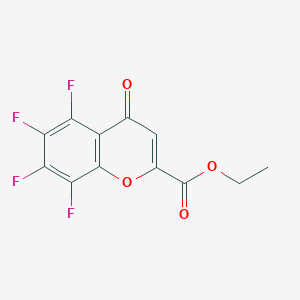
![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
